ALD Growth Rate: Mo(V) Isopropoxide vs. Bis(ethylbenzene) Molybdenum vs. MoO₂(acac)₂ — Direct Head-to-Head Comparison
In a direct comparative ALD study using water as the co-reactant, Mo(V) isopropoxide [Mo(OiPr)₅] exhibited a linear growth rate of 0.01 Å/cycle, while bis(ethylbenzene) molybdenum (BEBMo) yielded 0.08 Å/cycle under identical quartz crystal microbalance monitoring conditions [1]. The third precursor evaluated, bis(acetylacetonato) dioxomolybdenum [MoO₂(acac)₂], showed negligible MoOₓ growth [1]. On alumina powder supports, Mo(V) isopropoxide produced negligible Mo loading as determined by ICP-OES, whereas BEBMo achieved loadings of 0.5, 1.1, and 1.9 Mo atoms/nm² after 1, 2, and 5 ALD cycles, respectively [1]. The growth window for BEBMo was identified as 135–150 °C [1].
| Evidence Dimension | Linear ALD growth rate of MoOₓ (Å/cycle) |
|---|---|
| Target Compound Data | Mo(OiPr)₅: 0.01 Å/cycle |
| Comparator Or Baseline | BEBMo: 0.08 Å/cycle; MoO₂(acac)₂: negligible growth |
| Quantified Difference | BEBMo grows 8× faster; Mo(OiPr)₅ is 8× slower than BEBMo but provides a measurable, linear deposition unlike MoO₂(acac)₂ |
| Conditions | Quartz crystal microbalance (QCM) monitoring; water co-reactant; ALD mode; substrate temperature not explicitly reported for QCM but growth window for BEBMo is 135–150 °C |
Why This Matters
Mo(OiPr)₅ uniquely enables sub-monolayer ALD thickness control (≈0.01 Å/cycle) for applications requiring ultra-thin MoOₓ interfacial layers or precise catalyst surface modification, whereas BEBMo is better suited for higher-throughput film growth and MoO₂(acac)₂ is unsuitable for water-based ALD.
- [1] Drake, T. L.; Stair, P. C. Vapor deposition of molybdenum oxide using bis(ethylbenzene) molybdenum and water. Journal of Vacuum Science & Technology A 2016, 34 (5), 051403. View Source
